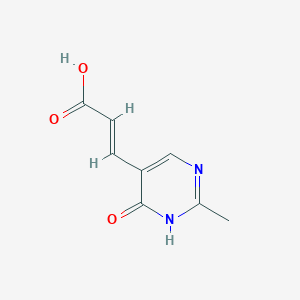

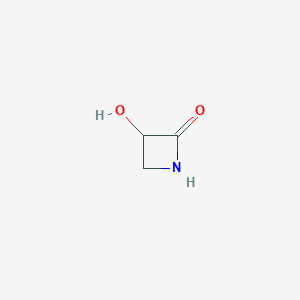

(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

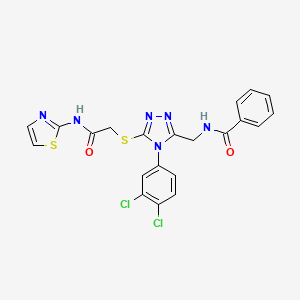

(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid, also known as MOPP, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. MOPP is a pyrimidine-based molecule that has been synthesized using a variety of methods, and has been shown to have a wide range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Antagonists for Osteoporosis Treatment

Compounds structurally related to "(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid" have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise for the prevention and treatment of osteoporosis. These compounds, including pyrimidin-5-yl derivatives, exhibited excellent in vitro profiles, significant unbound fractions in human plasma, and favorable pharmacokinetics in animal models, indicating their potential in clinical development for osteoporosis treatment (Coleman et al., 2004).

Antifolate and Antitumor Activity

Research on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines, including derivatives of "(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid," explored their antifolate and antitumor activities. These studies found that specific structural modifications, such as C9-methyl substitution and C8-C9 conformational restriction, can significantly enhance dihydrofolate reductase (DHFR) inhibitory activity and antitumor potency, providing insights into the design of more effective antitumor agents (Gangjee et al., 2000).

Synthesis of Pyrimidine Derivatives

The synthesis and characterization of pyrimidine derivatives, including those related to "(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid," have been extensively studied. These compounds are of interest for their potential antimicrobial activities and as intermediates in the development of pharmaceuticals. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized for evaluation as antimicrobial agents, demonstrating the versatility of pyrimidine-based compounds in medicinal chemistry (Hossan et al., 2012).

Antiviral Activity

Compounds structurally similar to "(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid" have been evaluated for their antiviral activities. Specifically, novel inhibitors of human rhinovirus (HRV) 3C protease have been developed, showing potent cell-based antiviral activity across various HRV serotypes and related picornaviruses. These findings highlight the potential of pyrimidine derivatives in the development of new antiviral therapies (Patick et al., 2005).

Eigenschaften

IUPAC Name |

(E)-3-(2-methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-9-4-6(8(13)10-5)2-3-7(11)12/h2-4H,1H3,(H,11,12)(H,9,10,13)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCXQXFJKSHQIX-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=O)N1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14148580 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692768.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2692771.png)

![sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate](/img/structure/B2692781.png)

![4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine](/img/structure/B2692787.png)

![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2692789.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2692791.png)